NCX899
Overview
Description
NCX899 is a nitric oxide-releasing derivative of enalapril, which is an angiotensin-converting enzyme inhibitor. This compound has been studied for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases such as hypertension and heart failure .
Preparation Methods
The synthesis of NCX899 involves the modification of enalapril to incorporate a nitric oxide-releasing moiety. The specific synthetic routes and reaction conditions for this compound are proprietary and detailed information is not publicly available. it is known that the compound is prepared by introducing a nitric oxide-releasing group into the enalapril molecule .
Chemical Reactions Analysis
NCX899 undergoes several types of chemical reactions, including:
Oxidation: The nitric oxide-releasing group can undergo oxidation to release nitric oxide.
Reduction: The compound can be reduced under certain conditions, affecting its nitric oxide-releasing capability.
Substitution: Various substitution reactions can occur, particularly involving the nitric oxide-releasing group.
Common reagents and conditions used in these reactions include oxidizing agents for the release of nitric oxide and reducing agents for the reduction reactions. The major products formed from these reactions include nitric oxide and modified enalapril derivatives .
Scientific Research Applications
Chemistry: Used as a model compound to study nitric oxide release mechanisms.
Biology: Investigated for its effects on cellular signaling pathways involving nitric oxide.
Medicine: Explored as a therapeutic agent for cardiovascular diseases, particularly for its ability to release nitric oxide and inhibit angiotensin-converting enzyme activity.
Industry: Potential applications in the development of new cardiovascular drugs and nitric oxide-releasing compounds
Mechanism of Action
NCX899 exerts its effects primarily through the release of nitric oxide and inhibition of angiotensin-converting enzyme activity. The nitric oxide released from this compound enhances vasodilation, reducing blood pressure and improving cardiac function. The inhibition of angiotensin-converting enzyme reduces the formation of angiotensin II, a potent vasoconstrictor, further contributing to the compound’s antihypertensive effects .
Comparison with Similar Compounds
NCX899 is unique due to its dual mechanism of action, combining nitric oxide release with angiotensin-converting enzyme inhibition. Similar compounds include:
Enalapril: An angiotensin-converting enzyme inhibitor without nitric oxide-releasing properties.
Nitroglycerin: A nitric oxide donor used primarily for its vasodilatory effects.
Lisinopril: Another angiotensin-converting enzyme inhibitor, similar to enalapril but without nitric oxide-releasing properties.
The uniqueness of this compound lies in its ability to simultaneously inhibit angiotensin-converting enzyme and release nitric oxide, providing a synergistic effect in the treatment of cardiovascular diseases .
Properties
IUPAC Name |
3-nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O8/c1-3-32-22(28)19(13-12-18-9-5-4-6-10-18)24-17(2)21(27)25-14-7-11-20(25)23(29)33-15-8-16-34-26(30)31/h4-6,9-10,17,19-20,24H,3,7-8,11-16H2,1-2H3/t17-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMKQTIZFBBSRD-IHPCNDPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OCCCO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)OCCCO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.